molecular formula C9H13NO4S2 B1527356 4-(Propane-1-sulfonyl)benzene-1-sulfonamide CAS No. 98960-59-9

4-(Propane-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B1527356
CAS No.: 98960-59-9
M. Wt: 263.3 g/mol
InChI Key: YFBIKSYLMQKWKT-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of two sulfonyl groups attached to a benzene ring

Mechanism of Action

Target of Action

4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, specifically anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria. Folic acid is a key component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of folic acid synthesis by this compound leads to the inhibition of these pathways, resulting in the prevention of bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . This makes the compound bacteriostatic rather than bactericidal .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5SO2NH2+C3H7SO2ClC6H4(SO2NH2)(SO2C3H7)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{C}_3\text{H}_7\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{NH}_2)(\text{SO}_2\text{C}_3\text{H}_7) + \text{HCl} C6​H5​SO2​NH2​+C3​H7​SO2​Cl→C6​H4​(SO2​NH2​)(SO2​C3​H7​)+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(Propane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Propane-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Known for its antibacterial properties.

    4-Nitrobenzenesulfonamide: Used in the synthesis of dyes and pigments.

    4-Methylbenzenesulfonamide: Employed in the production of pharmaceuticals.

Uniqueness

4-(Propane-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both a propane-1-sulfonyl group and a benzene-1-sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-propylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIKSYLMQKWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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